2-(4-chloro-3-methylphenoxy)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-11-6-14(4-5-15(11)19)26-9-18(25)22-16-8-17(21-10-20-16)24-13(3)7-12(2)23-24/h4-8,10H,9H2,1-3H3,(H,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTDDBZQGKTAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chloro-3-methylphenoxy)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide is a compound with significant biological activity, particularly in the fields of pharmacology and agrochemistry. Its structure includes a chloro-substituted phenoxy group and a pyrimidine ring, which are known to influence its interaction with biological systems.
The chemical formula of this compound is C13H16ClN3O, with a molecular weight of 265.74 g/mol. Its structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClN3O |
| Molecular Weight | 265.74 g/mol |
| Density | 1.26 g/cm³ |
| Boiling Point | 435.9 °C |
| IUPAC Name | 2-(4-chloro-3-methylphenoxy)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various receptors in biological systems. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : In vitro studies have shown that derivatives containing the pyrazole moiety can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents .
- Antioxidant Properties : The presence of the pyrazole group is associated with antioxidant activity, which may help in reducing oxidative stress in cells .
- Analgesic Effects : Some studies indicate that related compounds exhibit significant analgesic properties, which may also apply to this compound .
Biological Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-(4-chloro-3-methylphenoxy)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide.
Case Study: Antimicrobial Activity
A study on structurally similar compounds demonstrated that they exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Case Study: Antioxidant Activity
Research conducted on pyrazole derivatives revealed that they significantly scavenged free radicals in DPPH assays, indicating strong antioxidant potential. For instance, one derivative showed an IC50 value lower than standard antioxidants like butylated hydroxytoluene (BHT), suggesting superior efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship of compounds similar to 2-(4-chloro-3-methylphenoxy)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide reveals that:
- Chloro Substitution : Enhances lipophilicity and bioavailability.
- Pyrazole Ring : Contributes to receptor binding affinity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous derivatives from literature and databases. Key differences in substituents, hydrogen-bonding capacity, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison
*LogP estimated using fragment-based methods (e.g., Moriguchi logP).
Key Findings
Substituent Effects on Lipophilicity: The target compound’s 4-chloro-3-methylphenoxy group confers higher LogP (~3.2) compared to hydroxyl- or methyl-substituted analogs (e.g., , Compound 3: LogP ~1.8). Piperazine and furan substituents () reduce LogP (~2.5) due to polar nitrogen and oxygen atoms, balancing lipophilicity and solubility .
Hydrogen-Bonding Capacity: The target compound’s pyrazole and pyrimidine moieties provide five hydrogen-bond acceptors, favoring interactions with kinase ATP-binding pockets. Compounds with hydroxyl groups (, Compound o) exhibit enhanced solubility but may suffer metabolic instability due to phase II conjugation .
Crystallographic Insights :
- While crystal data for the target compound are unavailable, analogous pyrimidine-acetamide structures (e.g., ) often adopt planar conformations stabilized by intramolecular hydrogen bonds, as inferred from SHELX-refined structures .
Biological Activity Trends :
- Pyrazole-pyrimidine hybrids (e.g., ) are frequently associated with kinase inhibition, while isoxazole-thioether derivatives () may target enzymes like cyclooxygenase .
- The 4-chloro substituent in the target compound could enhance selectivity for chlorine-sensitive targets, such as certain tyrosine kinases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-chloro-3-methylphenoxy)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide?
- Methodology : The compound’s synthesis likely involves sequential substitution and condensation reactions. For example, pyrazole intermediates (e.g., 3,5-dimethyl-1H-pyrazole) can react with halogenated pyrimidines via nucleophilic aromatic substitution under basic conditions (e.g., triethylamine) to form the pyrimidin-4-yl-pyrazole core . Subsequent coupling of the phenoxyacetamide moiety may require activating agents like EDCI or DCC in anhydrous solvents .
- Key Considerations : Optimize reaction time and temperature to minimize side products (e.g., over-substitution). Purification via recrystallization or column chromatography is critical .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substitution patterns and regioselectivity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC with UV detection (e.g., at 254 nm) to assess purity (>95% threshold for biological assays) .
- Challenges : Differentiate regioisomers (e.g., pyrazole N-substitution) using NOESY or COSY experiments if ambiguities arise .
Q. What safety protocols are essential during handling?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) due to potential irritancy of acetamide derivatives .
- Avoid inhalation; work in a fume hood during synthesis steps involving volatile reagents (e.g., chloroacetyl chloride) .
- In case of skin contact, wash immediately with soap and water; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can conflicting reactivity data for pyrimidine-pyrazole intermediates be resolved?
- Analysis : Contradictions may arise from varying reaction conditions. For example:
- Substitution at the pyrimidine C4 position is pH-sensitive; acidic conditions favor protonation of the pyrimidine ring, altering nucleophilic attack pathways .
- Steric hindrance from 3,5-dimethylpyrazole may reduce yields in coupling reactions, necessitating excess reagents or microwave-assisted synthesis .
- Resolution : Use kinetic studies (e.g., monitoring reaction progress via TLC or in situ IR) to identify optimal conditions .
Q. What strategies improve the compound’s solubility for in vitro assays?
- Approaches :
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
- Salt formation : Explore hydrochloride or sodium salts via acid/base titration .
- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) at non-critical positions .
Q. How do structural modifications impact bioactivity in kinase inhibition studies?
- Structure-Activity Relationship (SAR) Insights :
- The 4-chloro-3-methylphenoxy group enhances hydrophobic interactions with kinase ATP-binding pockets .
- Pyrimidine-pyrazole scaffolds mimic adenine in ATP, enabling competitive inhibition .
- Experimental Design : Perform molecular docking (e.g., AutoDock Vina) and validate with enzyme inhibition assays (e.g., CDK2 or EGFR kinases) .
Q. What analytical challenges arise in detecting degradation products?
- Methodology :
- Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) followed by LC-MS/MS to identify degradants .
- Quantify hydrolyzed products (e.g., free phenoxyacetic acid) using reverse-phase HPLC with a C18 column .
- Key Challenge : Differentiate degradation products from synthetic impurities (e.g., incomplete acetamide coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
